
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine
Overview
Description
“1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that is often used in the synthesis of various insecticides . It is an intermediate in the production of 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide and 3-Bromo-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-[N-methylcarbamoyl]phenyl]-1H-pyrazole-5-carboxamide .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate to prepare 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, which then reacts with phosphorus tribromide to prepare 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a chloropyridine ring . The exact structure can be determined using techniques such as NMR and MS .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with SOCl2 to form a white solid . It can also participate in the synthesis of novel fluorinated pyrazole carboxamides derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis and Characterization
Several studies have reported on the synthesis and structural characterization of derivatives related to "1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine". For instance, the synthesis, characterization, and X-ray crystal study of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, showcasing the compound's versatility in drug design and chemical synthesis (Titi et al., 2020). Another study presented a direct route into fused imidazo-diazines and imidazo-pyridines using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition, highlighting the compound's utility in creating complex heterocyclic structures (Garzón & Davies, 2014).
Molecular Design and Properties
The compound has been implicated in the design of energetic materials. A study on bridged pyridine-based energetic derivatives analyzed their geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, and thermodynamic properties, underscoring the potential of pyridine derivatives in the field of energetic materials (Zhai et al., 2019). This research provides insights into the structural stability and performance of such compounds in high-energy applications.
Coordination Chemistry and Luminescent Properties
Research on the coordination chemistry and luminescent properties of pyrazole-pyridine derivatives has revealed their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005). These studies indicate the compound's relevance in developing materials for sensing and information processing technologies.
Antimalarial Activity
The structure-activity relationships of (1H-pyridin-4-ylidene)amines, structurally related to "this compound", were investigated as potential antimalarials, showing significant activity against Plasmodium falciparum strains. This highlights the compound's potential application in medicinal chemistry for designing new antimalarial agents (Rodrigues et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is the ryanodine receptor . This receptor plays a crucial role in the regulation of calcium ion concentration within cells . The activation of this receptor leads to the release of endogenous calcium ions, which are essential for various cellular processes .
Mode of Action
This compound acts as a ryanodine receptor inhibitor . It induces the activation of the insect ryanodine receptor, causing the release of endogenous calcium ions . This influx of calcium ions leads to a series of biochemical reactions that eventually result in the death of insects .
Biochemical Pathways
The activation of the ryanodine receptor by this compound triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm . This increase in cytoplasmic calcium concentration affects various biochemical pathways, including muscle contraction, neurotransmitter release, and cell death .
Result of Action
The result of the action of this compound is the death of insects . By inducing the release of calcium ions, it disrupts normal cellular processes, leading to the death of the insect . It has been found to have a special effect on lepidoptera pests .
Safety and Hazards
The safety data sheet for a similar compound, “1-(3-Chloropyridin-2-yl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Future Directions
The future directions for “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” could involve further exploration of its potential uses in the synthesis of novel insecticides and other biologically active compounds . Its synthesis methods could also be optimized to improve yield, reduce cost, and minimize environmental impact .
Biochemical Analysis
Biochemical Properties
1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases, which are crucial for phosphorylation processes in cells . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . In certain cell types, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . Additionally, this compound can affect the levels of certain metabolites, leading to changes in cellular energy balance and overall metabolic activity.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLQLBLYRXHAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




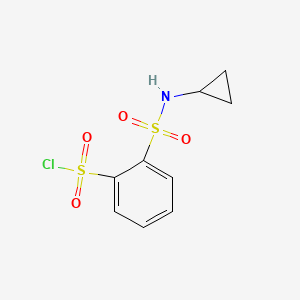
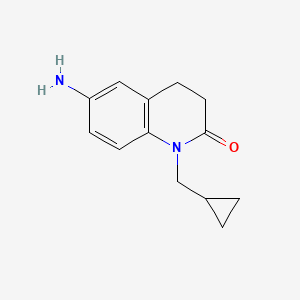
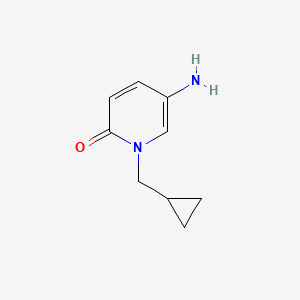
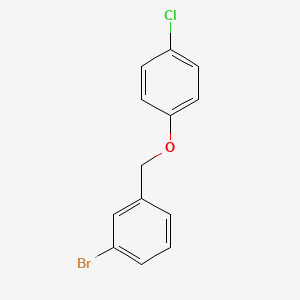
amine](/img/structure/B1526435.png)
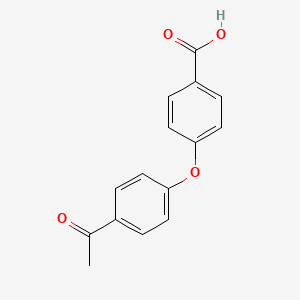
![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)

![N-{[4-(Aminomethyl)phenyl]methyl}acetamide](/img/structure/B1526446.png)
![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)
